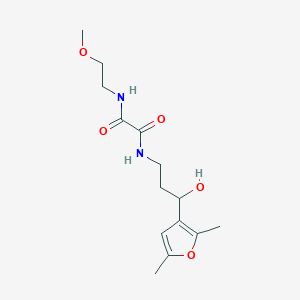

4-(isobutylamino)-3-nitro-1-phenylquinolin-2(1H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “4-(isobutylamino)-3-nitro-1-phenylquinolin-2(1H)-one” is a novel synthetic molecule. It seems to be related to a class of compounds known as imidazoquinolines . These compounds are known for their immunopharmacological properties and are often used as adjuvants in the development of new vaccines .

Synthesis Analysis

The synthesis of this compound involves a series of chemical reactions. One such reaction involves the hydrogenation of 4-isobutylamino-3-nitroquinoline in the presence of palladium on carbon and sodium sulfate . This reaction is carried out under a hydrogen pressure of 55 psi for 6 hours .Chemical Reactions Analysis

The compound “this compound” is likely to undergo a variety of chemical reactions, depending on the conditions. For instance, it has been reported that similar compounds can undergo reactions involving triazolyl click chemistry .Wissenschaftliche Forschungsanwendungen

Anticancer and Antitumor Potential

Research into similar compounds, such as 4-alkylamino nitroquinolines, has shown potential in anticancer and antitumor applications. For example, a study by Denny et al. (1992) on 4-[[3-(dimethylamino)propyl]amino]nitroquinolines, which are structurally related, demonstrated hypoxia-selective cytotoxicity and radiosensitization of hypoxic cells, indicating potential in targeting cancer cells in low-oxygen environments (Denny et al., 1992).

Pharmacological Applications

Compounds structurally similar to 4-(isobutylamino)-3-nitro-1-phenylquinolin-2(1H)-one have been evaluated for various pharmacological effects. For instance, derivatives synthesized by Abadi et al. (2005) demonstrated anti-inflammatory and analgesic properties, showcasing the potential of nitroquinoline derivatives in pharmacology (Abadi et al., 2005).

Biochemical and Cellular Studies

Studies on 4-nitroquinoline derivatives have provided insights into biochemical and cellular mechanisms. For example, research by Siim and Wilson (1995) on the redox cycling of nitroquinoline drugs in cells underlines the importance of these compounds in studying cellular responses to oxidative stress (Siim & Wilson, 1995).

Molecular Interaction and DNA Studies

4-Nitroquinoline derivatives have been pivotal in understanding DNA interactions and mutagenesis. Matsushima et al. (1967) and Sugimura et al. (1968) conducted studies showing how these compounds interact with DNA, which is crucial for understanding carcinogenic mechanisms (Matsushima et al., 1967); (Sugimura et al., 1968).

Neurological Research

Investigations into similar compounds have also informed neurological research, as seen in studies by McNaught et al. (1998) on isoquinoline derivatives and their potential role in the etiology of Parkinson's disease (McNaught et al., 1998).

Eigenschaften

IUPAC Name |

4-(2-methylpropylamino)-3-nitro-1-phenylquinolin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O3/c1-13(2)12-20-17-15-10-6-7-11-16(15)21(14-8-4-3-5-9-14)19(23)18(17)22(24)25/h3-11,13,20H,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXNKJPFZQMPRHF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC1=C(C(=O)N(C2=CC=CC=C21)C3=CC=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(6-ethoxybenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2981789.png)

![4-[benzyl(propan-2-yl)sulfamoyl]-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2981793.png)

![2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-[(4-methylphenyl)methyl]-2-oxoacetamide](/img/structure/B2981795.png)

![ethyl 2-[4-(4-isopropylphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate](/img/structure/B2981797.png)

![N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B2981804.png)